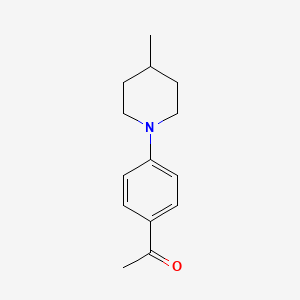

1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone

Description

1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone (CAS 149704-71-2) is a ketone derivative featuring a 4-methylpiperidine moiety attached to a phenyl ring via a nitrogen atom. The compound’s structure combines a rigid aromatic system with a six-membered piperidine ring, where the methyl group enhances lipophilicity and influences conformational flexibility. The compound serves as a precursor or intermediate in medicinal chemistry, particularly in the development of antifungal agents, enzyme inhibitors, and antibacterial derivatives .

Properties

IUPAC Name |

1-[4-(4-methylpiperidin-1-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-7-9-15(10-8-11)14-5-3-13(4-6-14)12(2)16/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPHLCMFGCTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone typically involves the reaction of 4-methylpiperidine with 4-bromoacetophenone. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or car

Biological Activity

1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₄H₁₈N

- Molecular Weight : Approximately 218.3 g/mol

The compound features a piperidine moiety and a phenyl ring, which are known to influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Protein Kinase Modulation : This compound has been shown to inhibit specific protein kinases, suggesting its potential in treating cancer and other diseases where kinase signaling is disrupted.

- Cholinergic Enhancement : Similar compounds have demonstrated cholinesterase inhibitory activity, which is beneficial in conditions like Alzheimer's disease. For instance, derivatives with high affinity for histamine receptors and cholinesterase inhibition have been synthesized .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity or bind to receptors, modulating critical biological pathways. Interaction studies suggest effective binding to specific enzyme sites.

- Cell Apoptosis Induction : In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/NF-κB pathway .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, a related compound demonstrated significant inhibition of melanoma cell migration and induced apoptosis at concentrations ranging from 0.2 to 1 μM. The study highlighted the role of the PI3K/NF-κB pathway in mediating these effects, indicating potential therapeutic applications for melanoma treatment .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Metabolic Stability : Preliminary data suggest moderate metabolic stability in human liver microsomes, which is essential for maintaining effective plasma concentrations .

- Safety Profile : Toxicological assessments are necessary to evaluate the irritant properties of this compound during laboratory handling.

Scientific Research Applications

Scientific Research Applications

- Synthesis of Heterocycles : 1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone serves as an intermediate in the synthesis of novel heterocycles containing a sulfonamide moiety . These heterocycles are designed and synthesized for various applications, including drug discovery .

- Cancer Research : Derivatives of this compound have been assessed for their in vitro activity against cancerous cell lines, including breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116) .

- ERK1 Kinase Inhibition : A sulfonamide derivative of this compound, was docked at the ATP binding pocket of the ERK1 kinase domain, demonstrating its potential as a kinase inhibitor .

Case Studies

- Bioactivity Assessment: A study showed that a derivative of this compound exhibited superior bioactivity, reaching approximately 25 μM against HCT-116, compared to 85 μM for its parent compound . This suggests that molecular modifications of this compound can enhance its anti-proliferative activity .

- Structure-Activity Relationship: The anti-proliferative activity of a synthesized compound against the HepG-2 line was notably improved, reaching 9.36 μM, in comparison to 35 and 31 μM for related compounds bearing para CH3 and para Cl groups, respectively . This indicates a preference for a polar electron-donating group at the para position, which can increase the π cloud on the phenyl ring and form hydrogen bonds with nearby amino acids .

- Pyrido[2–d]pyrimidin-4-one Synthesis: 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one was used to synthesize pyrido[2–d]pyrimidin-4-one derivatives . These derivatives showed a considerable improvement in potency against cancerous cell lines compared to their precursor enaminone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-(4-Methylpiperidin-1-yl)phenyl)ethanone, highlighting differences in substituents, biological activity, and physicochemical properties:

Key Comparison Points:

Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃ in 1-(4-(Trifluoromethyl)phenyl)ethanone) increase electrophilicity, enhancing reactivity in condensation reactions . Sulfonyl Groups (e.g., in 1-[4-(4-Methylpiperidine-1-sulfonyl)phenyl]ethanone) improve solubility and binding to kinase targets like ERK . Azo Linkages (e.g., in APEHQ) enable coordination with metal ions, boosting antifungal activity .

Piperazine (in APEHQ) introduces additional hydrogen-bonding sites, improving interaction with biological targets .

Biological Activity: Antifungal activity is amplified in metal complexes (e.g., APEHQ-Cu²⁺ vs. free APEHQ) due to redox-active metal centers . Quinoline and chalcone derivatives demonstrate broad-spectrum antibacterial effects, attributed to π-π stacking and membrane disruption .

Physicochemical Properties: The sulfonyl group in 1-[4-(4-Methylpiperidine-1-sulfonyl)phenyl]ethanone increases polarity, enhancing aqueous solubility compared to non-sulfonated analogs . Trifluoromethyl groups improve metabolic stability and bioavailability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.